molecular formula C21H17N3O2S B1674363 iCRT 14 CAS No. 677331-12-3

iCRT 14

カタログ番号: B1674363
CAS番号: 677331-12-3
分子量: 375.4 g/mol
InChIキー: NCSHZXNGQYSKLR-UNOMPAQXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

iCRT 14は、β-カテニン応答性転写の強力な新規阻害剤です。主に科学研究において、細胞増殖、分化、および遊走において重要な役割を果たすWntシグナル伝達経路の研究に使用されます。 この化合物は、癌細胞の増殖を阻害する可能性が示されており、癌研究における貴重なツールとなっています .

科学的研究の応用

Cancer Research

Inhibition of Tumor Growth:
iCRT 14 has been shown to inhibit the proliferation and migration of cancer cells by blocking β-catenin-responsive transcription. This inhibition is particularly relevant in cancers such as cervical cancer and triple-negative breast cancer (TNBC). For example, in cervical cancer cell lines (HeLa, SiHa, and CaSki), this compound demonstrated varying degrees of efficacy in inhibiting cell viability and Wnt/β-catenin activity, with significant effects observed in SiHa and CaSki cells but not in HeLa cells due to the interaction with long non-coding RNA HOTAIR .

Combination Therapies:
Recent studies have explored the synergistic effects of combining this compound with other therapeutic agents. For instance, the combination of trastuzumab (a monoclonal antibody) with this compound has shown enhanced anti-tumor effects in epithelial ovarian cancer by promoting apoptosis and inhibiting cell cycle progression .

Cardiovascular Applications

Endothelial Function Recovery:
this compound has been evaluated for its potential to restore normal endothelial function compromised by inflammatory cytokines like TNF-α. In cultured endothelial cells, treatment with this compound led to a decrease in nuclear NFκB levels and inflammatory cytokine production, thereby improving endothelial barrier function. However, it also exhibited pro-coagulatory effects, raising concerns about its application in therapies for atherosclerosis and vein graft failure .

Viral Infections

Impact on Viral Pathogenesis:
Interestingly, this compound has been implicated in enhancing the infection of certain viruses, such as Bovine Herpesvirus-1 (BoHV-1), by promoting viral protein expression and DNA damage responses in lung adenocarcinoma cells (A549). This suggests that while this compound inhibits Wnt/β-catenin signaling, it may inadvertently facilitate viral pathogenesis through its effects on host cell signaling pathways .

Mechanistic Insights

Resistance Mechanisms:
The effectiveness of this compound can be influenced by various cellular factors. For instance, the presence of HOTAIR in cervical cancer cells was found to maintain the activation of the Wnt/β-catenin pathway despite treatment with this compound, highlighting a potential mechanism of resistance that could limit the drug's efficacy . Understanding these interactions is crucial for developing more effective therapeutic strategies.

Data Summary Table

Application AreaKey FindingsReferences
Cancer ResearchInhibits proliferation/migration in cancer cells; effective in combination therapies
Cardiovascular HealthRestores endothelial function but may promote coagulation
Viral InfectionsEnhances viral protein expression and DNA damage responses
Resistance MechanismsHOTAIR interaction limits efficacy in cervical cancer

作用機序

iCRT 14は、β-カテニン応答性転写を阻害することで効果を発揮します。β-カテニンとTCF4の相互作用を阻害します。TCF4は、Wnt標的遺伝子の発現を調節する転写因子です。 この阻害は、細胞増殖と生存に関与する遺伝子の転写の減少につながります .

類似の化合物との比較

類似の化合物

This compoundの独自性

This compoundは、β-カテニン応答性転写に対する高力価と特異性により独自です。他の阻害剤と比較して、より低いIC50値を示し、より低い濃度で効果を発揮します。 さらに、this compoundは、さまざまな研究分野で幅広い用途を示しています .

生化学分析

Biochemical Properties

iCRT 14 plays a significant role in biochemical reactions by inhibiting the interaction between β-catenin and T cell factor 4 (Tcf4). This inhibition disrupts the Wnt signaling pathway, which is essential for cell growth and differentiation. This compound interacts with several biomolecules, including β-catenin, Tcf4, and other components of the Wnt pathway. The compound has an IC50 value of 40.3 nM in assays of Wnt pathway activity . Additionally, this compound can interfere with the binding of Tcf to DNA, further inhibiting the transcriptional activity of the Wnt pathway .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In triple-negative breast cancer cells, this compound inhibits cell proliferation and induces apoptosis. The compound also affects cell signaling pathways, including the Wnt/β-catenin pathway, by reducing the expression of target genes such as Axin2 . Furthermore, this compound has been shown to suppress ATP-driven migration of breast cancer cell lines and reduce the number of proliferating cells in mouse xenograft models of colon carcinoma .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of β-catenin-responsive transcription. This compound binds to β-catenin and Tcf4, preventing their interaction and subsequent transcriptional activation of Wnt target genes. This inhibition leads to a decrease in the expression of genes involved in cell proliferation and survival . Additionally, this compound can interfere with the binding of Tcf to DNA, further inhibiting the transcriptional activity of the Wnt pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and can be used for up to three years in its powdered form . In in vivo studies, this compound has shown a marked reduction in tumor growth within the first three weeks of administration, with the initial growth rate of tumors decreasing by approximately 50% . After 19 days, the rate of tumor growth returns to levels comparable to the control group .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mouse xenograft models of colon carcinoma, a dosage of 50 mg/kg administered intraperitoneally significantly reduces the number of proliferating cells and decreases tumor growth . No signs of systemic toxicity or weight loss were observed in the treated mice, indicating that this compound is well-tolerated at this dosage .

Metabolic Pathways

This compound is involved in the metabolic pathways of the Wnt signaling pathway. The compound inhibits the interaction between β-catenin and Tcf4, leading to a decrease in the transcriptional activity of Wnt target genes . This inhibition affects the expression of genes involved in cell proliferation, survival, and migration .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with various transporters and binding proteins. The compound is known to interfere with the binding of Tcf to DNA, affecting its localization and accumulation within the cell . In in vivo studies, this compound is rapidly metabolized, which may reduce its bioavailability .

Subcellular Localization

The subcellular localization of this compound involves both nuclear and cytoplasmic compartments. Immunofluorescence staining of β-catenin in triple-negative breast cancer cells has shown that this compound affects the localization of β-catenin, indicating activation of the Wnt pathway . This localization is crucial for the compound’s activity and function in inhibiting the Wnt signaling pathway .

準備方法

合成経路と反応条件

iCRT 14の合成は、チアゾリジンジオン誘導体であるコア構造の調製から始まるいくつかのステップを含みます。主なステップは以下のとおりです。

    チアゾリジンジオンコアの形成: これは一般的に、アルカリ性条件下でチアゾリジン-2,4-ジオンを適切なアルデヒドと反応させることで達成されます。

    ピリジン環の導入: このステップは、チアゾリジンジオンコアをピリジン誘導体と反応させることで行われ、多くの場合、パラジウム触媒カップリング反応を使用します。

    最終的な修飾: 化合物の活性と溶解性を向上させるために、さらなる官能基が導入されます

工業的生産方法

This compoundの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大限に高めるための反応条件の最適化が含まれます。重要な考慮事項は以下のとおりです。

化学反応解析

反応の種類

This compoundは、以下を含むいくつかの種類の化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はカルボン酸の生成につながる可能性があり、還元はアルコールまたはアミンを生成する可能性があります .

科学研究への応用

This compoundは、以下を含む、幅広い科学研究への応用があります。

化学反応の分析

Types of Reactions

iCRT 14 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or amines .

類似化合物との比較

Similar Compounds

Uniqueness of this compound

This compound is unique due to its high potency and specificity for β-catenin-responsive transcription. It has a lower IC50 value compared to other inhibitors, making it more effective at lower concentrations. Additionally, this compound has shown a broader range of applications in various fields of research .

生物活性

iCRT 14 is a specific inhibitor of β-catenin-responsive transcription, primarily acting within the Wnt signaling pathway. Its chemical structure is defined as 5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-3-phenyl-2,4-thiazolidinedione. With a reported IC50 value of 40.3 nM, this compound effectively inhibits β-catenin's interaction with TCF4, a key transcription factor in this pathway .

This compound functions by disrupting the β-catenin/TCF4 complex, which is crucial for the transcription of target genes involved in cell proliferation and survival. This inhibition leads to significant biological effects:

  • Cell Cycle Arrest : this compound induces G0/G1 phase cell cycle arrest in various cancer cell lines, including HCT-116 and HT29 .
  • Transgene Expression Enhancement : In PC-3 cells, this compound enhances transgene expression by 16 to 35-fold when using nonviral transfection methods .

Inhibition of Inflammatory Responses

Recent studies have demonstrated that this compound can reverse endothelial dysfunction induced by pro-inflammatory cytokines such as TNF-α. Specifically, it reduces the expression of NFκB target genes and restores endothelial barrier function by increasing ZO-1 levels and decreasing VCAM-1 . This suggests potential therapeutic applications in inflammatory diseases.

Study on Endothelial Cells

In a study examining the effects of this compound on endothelial cells under TNF-α stimulation:

  • Results : Treatment with this compound reduced nuclear NFκB protein levels and suppressed monocyte adhesion, indicating a restoration of normal endothelial function .

Cancer Cell Lines

A comparative analysis involving cervical cancer cell lines (HeLa, SiHa, CaSki) assessed the effectiveness of this compound alongside other inhibitors:

CompoundCell LineIC50 (nM)Effect on Wnt/β-Catenin Pathway
This compoundHeLaNot effectiveActive pathway despite treatment
This compoundSiHaSimilar to C59Significant inhibition observed
This compoundCaSkiSimilar to C59Significant inhibition observed

In HeLa cells, this compound was ineffective due to HOTAIR overexpression, which maintained Wnt/β-catenin pathway activity despite treatment .

Viral Interactions

Another study indicated that this compound could enhance viral protein expression in A549 lung adenocarcinoma cells infected with BoHV-1. This effect was linked to increased DNA damage markers, suggesting that while inhibiting β-catenin may have therapeutic benefits, it could also facilitate viral pathogenesis under certain conditions .

特性

IUPAC Name

(5Z)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-14-11-16(15(2)23(14)18-9-6-10-22-13-18)12-19-20(25)24(21(26)27-19)17-7-4-3-5-8-17/h3-13H,1-2H3/b19-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSHZXNGQYSKLR-UNOMPAQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)N(C(=O)S3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CN=CC=C2)C)/C=C\3/C(=O)N(C(=O)S3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40421533
Record name iCRT 14
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40421533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677331-12-3
Record name iCRT 14
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40421533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 677331-12-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
iCRT 14
Reactant of Route 2
Reactant of Route 2
iCRT 14
Reactant of Route 3
Reactant of Route 3
iCRT 14
Reactant of Route 4
Reactant of Route 4
iCRT 14
Reactant of Route 5
Reactant of Route 5
iCRT 14
Reactant of Route 6
Reactant of Route 6
iCRT 14
Customer
Q & A

Q1: How does iCRT14 inhibit the Wnt/β-catenin signaling pathway?

A1: iCRT14 specifically disrupts the interaction between β-catenin and TCF (T-cell factor) proteins. [, , , ] This interaction is essential for β-catenin's function as a transcriptional coactivator, which ultimately leads to the expression of Wnt target genes. [, ]

Q2: What are the downstream consequences of inhibiting the β-catenin/TCF interaction?

A2: Blocking this interaction effectively downregulates the expression of various Wnt target genes, many of which are involved in cell proliferation, survival, and migration. [, , ] Some of the identified downregulated genes include BIRC5 (survivin), axin 2, and c-myc. []

Q3: Does inhibiting the Wnt/β-catenin pathway with iCRT14 affect cellular processes other than proliferation and migration?

A3: Yes, studies have shown that iCRT14 can also induce apoptosis (programmed cell death) in various cancer cell lines and primary patient samples. [, ] Additionally, research suggests that iCRT14 may influence inflammatory responses by affecting the expression and release of HMGB1 (High mobility group box 1), a protein known to act as a proinflammatory cytokine. []

Q4: Which diseases have shown potential for iCRT14 treatment in preclinical studies?

A4: Preclinical studies have demonstrated the potential therapeutic benefit of iCRT14 in various cancer models, including acute lymphoblastic leukemia (ALL), colorectal cancer, breast cancer, mantle cell lymphoma, and esophageal squamous cell carcinoma. [, , , , , ] Additionally, promising results have been observed in models of viral infections like influenza virus and avian leukosis virus. [, ]

Q5: Has iCRT14 shown efficacy in enhancing existing cancer treatments?

A5: Yes, research suggests that iCRT14 can enhance the efficacy of traditional chemotherapy agents like prednisolone, etoposide, doxorubicin, cytarabine, and 6TG. [] It has also been found to synergize with tumor vaccines and Treg cell ablation in colorectal cancer models. []

Q6: Are there any known instances of resistance to iCRT14?

A6: While iCRT14 has shown promising results in preclinical studies, some evidence suggests that cancer cells grown as floating spheroids (FSs) may exhibit resistance to the drug. This resistance is associated with downregulation of DKK-1 and upregulation of β-catenin in these FSs. []

Q7: Are there any concerns about the specificity of iCRT14?

A7: While iCRT14 specifically targets the β-catenin/TCF interaction, the Wnt/β-catenin pathway is involved in various cellular processes. Therefore, inhibiting this pathway could potentially lead to unintended effects on other biological functions. Further research is necessary to fully understand the long-term effects and potential off-target activities of iCRT14. []

Q8: What are the next steps in the development of iCRT14 as a therapeutic agent?

A8: Further investigation is needed to optimize its efficacy, determine appropriate dosage regimens, and evaluate potential long-term effects. [] Conducting clinical trials will be crucial to assess its safety and effectiveness in human patients. []

Q9: Could iCRT14 be used in combination with other therapies?

A9: Given its synergistic effects with other treatments in preclinical models, combining iCRT14 with conventional chemotherapy or immunotherapy holds promise for enhancing treatment outcomes. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。